2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
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Description
2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C20H21N3O2S2 and its molecular weight is 399.53. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
One of the primary applications of compounds related to 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is in the development of antimicrobial agents. For instance, a study focused on synthesizing pyrimidinones and oxazinones derivatives fused with thiophene rings, using similar compounds as starting materials. These synthesized compounds displayed significant antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Antitumor Agents
Compounds within this chemical family have also been explored for their potential as antitumor agents. A study described the synthesis of classical and nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines, designed as thymidylate synthase inhibitors, a key target in cancer therapy. The synthesized compounds displayed promising activity as antitumor agents, with one particular compound showing significant inhibition of human recombinant thymidylate synthase (Gangjee et al., 2004).
Dual Inhibitors for Cancer Treatment
A related application involves the development of dual inhibitors targeting both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in cancer cell proliferation. A study synthesized N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid and its analogues as potential dual inhibitors. One compound demonstrated exceptional potency against both human TS and DHFR, offering a promising avenue for antitumor therapy (Gangjee et al., 2009).
Heterocyclic Synthesis
These compounds also find applications in heterocyclic chemistry, particularly in synthesizing various heterocyclic compounds through one-pot cascade reactions. This approach is notable for its excellent atom economy, a crucial factor in sustainable chemical synthesis (Schmeyers & Kaupp, 2002).
Anti-HIV Activity
Another important area of application is in the development of anti-HIV drugs. A study synthesized 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, which were considered as analogues of known HIV-1 inhibitors. Some of these compounds showed promising activity against HIV-1, highlighting their potential in antiviral therapy (Danel et al., 1998).
Properties
IUPAC Name |
2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-4-10-23-19(25)16-11-15(5-2)27-18(16)22-20(23)26-12-17(24)21-14-8-6-13(3)7-9-14/h4,6-9,11H,1,5,10,12H2,2-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTRRLCOBFAKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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